molecular formula C16H19ClN2O B14589857 2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine CAS No. 61442-54-4

2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine

Cat. No.: B14589857
CAS No.: 61442-54-4
M. Wt: 290.79 g/mol
InChI Key: XZHHNSLSZHHEMQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent alkylation to introduce the ethoxy and isopropyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group, resulting in the formation of various reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-4-methoxy-6-methyl-5-(propan-2-yl)pyrimidine
  • 2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(methyl)pyrimidine
  • 2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(ethyl)pyrimidine

Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-4-ethoxy-6-methyl-5-(propan-2-yl)pyrimidine exhibits unique properties due to the presence of the ethoxy and isopropyl groups. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61442-54-4

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-ethoxy-6-methyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C16H19ClN2O/c1-5-20-16-14(10(2)3)11(4)18-15(19-16)12-6-8-13(17)9-7-12/h6-10H,5H2,1-4H3

InChI Key

XZHHNSLSZHHEMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1C(C)C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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